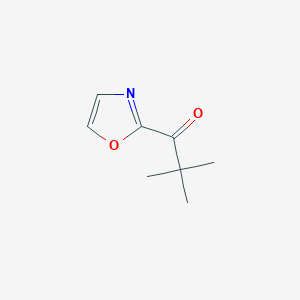

2-(2,2,2-Trimethylacetyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)6(10)7-9-4-5-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOCFSRVXIICNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642055 | |

| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-14-3 | |

| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(trimethylacetyl)oxazole and its derivatives

An In-depth Technical Guide to the Synthesis of 2-(trimethylacetyl)oxazole and its Derivatives

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and clinically significant pharmaceuticals.[1][2][3][4][5][6] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery.[1][5][6] This guide provides a comprehensive overview of the synthesis of 2-(trimethylacetyl)oxazole, a key building block, and its derivatives. We will delve into the primary synthetic strategies, offering detailed, field-proven protocols, mechanistic insights, and characterization methodologies tailored for researchers, chemists, and professionals in drug development.

The Strategic Importance of the Oxazole Moiety

The five-membered aromatic ring of oxazole, containing both nitrogen and oxygen, serves as a versatile pharmacophore.[1][2][7] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][6] The 2-acyl substitution, specifically the trimethylacetyl (pivaloyl) group, provides a sterically hindered ketone that can serve as a unique handle for further chemical elaboration or as a key interacting element with biological targets. Understanding the synthesis of this core structure is fundamental to unlocking its potential in modern medicinal chemistry.

Foundational Strategies for Oxazole Ring Construction

Several classical methods have been established for the synthesis of the oxazole ring, each with distinct advantages and substrate scopes. A brief overview provides essential context for the specific synthesis of our target molecule.

-

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones, typically under acidic conditions using reagents like sulfuric acid or polyphosphoric acid.[1][8][9] It is a robust and widely used method for preparing 2,5-disubstituted oxazoles.

-

Van Leusen Oxazole Synthesis: A highly versatile method that utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes in the presence of a base (like K₂CO₃) to form the oxazole ring.[10][11][12][13] This reaction is particularly effective for synthesizing 5-substituted oxazoles.[2][14]

-

Fischer Oxazole Synthesis: One of the earliest methods, it proceeds from the reaction of cyanohydrins with aldehydes in the presence of anhydrous HCl.[1][9][15]

-

Other Notable Methods: The Bredereck reaction (from α-haloketones and amides) and the Davidson synthesis are also important contributions to the synthetic chemist's toolbox for accessing this heterocycle.[1]

While these methods are foundational, the direct and efficient synthesis of a 2-acyl substituted oxazole often requires a more targeted approach.

Core Synthesis of 2-(trimethylacetyl)oxazole: A Mechanistic Approach

We will focus on the most direct and scientifically sound method for synthesizing the target molecule: the C2-lithiation of an oxazole precursor followed by acylation. This approach offers high regioselectivity and is adaptable for creating a library of derivatives.

Retrosynthetic Analysis & Strategy Selection

The most logical disconnection for 2-(trimethylacetyl)oxazole is at the C2-carbonyl bond. This reveals an oxazolyl anion equivalent and an acylating agent, pivaloyl chloride.

The C2 proton of the oxazole ring is the most acidic due to the inductive electron-withdrawing effects of the adjacent electronegative oxygen and nitrogen atoms.[16] This makes direct deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi), highly effective and regioselective. The resulting 2-lithiooxazole is a potent nucleophile that can readily react with an electrophile like pivaloyl chloride.[16][17]

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.

Reaction: C2-Lithiation and Acylation of Oxazole

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Trimethylacetyl chloride (Pivaloyl chloride)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add oxazole (1.0 eq.) dissolved in anhydrous diethyl ether (approx. 0.1 M solution).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change to a milky white or pale yellow suspension is typically observed.

-

Anion Formation: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the 2-lithiooxazole intermediate.[17]

-

Acylation: Add pivaloyl chloride (1.1 eq.) dropwise to the cold suspension.

-

Reaction Completion: Allow the reaction mixture to stir at -78 °C for another hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 2-(trimethylacetyl)oxazole as a pure compound.

Structural Characterization and Data

Confirmation of the product's identity is achieved through standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Two singlets in the aromatic region (δ 7-8 ppm) corresponding to the C4-H and C5-H protons of the oxazole ring. A large singlet (9H) in the upfield region (δ 1.2-1.5 ppm) for the tert-butyl group. |

| ¹³C NMR | A signal for the ketone carbonyl (δ > 180 ppm). Signals for the oxazole ring carbons (typically δ 120-160 ppm). A signal for the quaternary carbon and the methyl carbons of the tert-butyl group. |

| IR Spectroscopy | A strong absorption band for the C=O stretch (approx. 1680-1700 cm⁻¹). Characteristic C=N and C-O stretching frequencies for the oxazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₈H₁₁NO₂. |

Note: Exact chemical shifts (δ) in NMR are dependent on the solvent used.[18][19]

Synthesis of Derivatives: Expanding Chemical Space

The true power of this methodology lies in its adaptability for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Modification at the 2-Position

By substituting pivaloyl chloride with other commercially available or custom-synthesized acyl chlorides, a wide range of 2-acyl oxazoles can be prepared. This allows for probing the effects of electronic and steric changes at this position.

| Acyl Chloride (R-COCl) | Resulting Product | Rationale for Variation |

| Benzoyl Chloride | 2-Benzoyloxazole | Introduces an aromatic system for potential π-stacking interactions. |

| Acetyl Chloride | 2-Acetyloxazole | A small, sterically unhindered ketone handle. |

| Cyclopropanecarbonyl Chloride | 2-(Cyclopropanecarbonyl)oxazole | Introduces a strained ring system, a common motif in medicinal chemistry. |

Modification of the Oxazole Ring

The synthesis can also begin with substituted oxazoles (e.g., 4-methyloxazole, 5-bromooxazole) to generate polysubstituted final products. The C2-lithiation step remains highly regioselective, providing clean conversion to the desired 2-acyl derivatives with additional functionality on the core ring.

Conclusion and Future Outlook

The synthesis of 2-(trimethylacetyl)oxazole and its derivatives via C2-lithiation is a robust, reliable, and highly adaptable method for accessing a valuable class of molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to generate novel compounds for biological screening. The ability to systematically modify both the acyl substituent and the oxazole core allows for fine-tuning of molecular properties, which is essential for the rational design of new therapeutic agents. Future work may focus on developing catalytic and more environmentally benign methods for C-H functionalization at the C2 position, further streamlining access to these important chemical entities.

References

-

Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Artificial Cells, Nanomedicine, and Biotechnology, 50(1), 215-233. [Link]

-

Fleming, F. F., & Mueller, D. C. (n.d.). DIRECT OXAZOLE SYNTHESIS FROM ASMIC, ALKYL HALIDES, AND ACID CHLORIDES. 230th ACS National Meeting. [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]

-

Zhang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Zhang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]

-

Zhang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

Joshi, R., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 276-291. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Al-Tel, T. H. (2007). Unconventional oxazole formation from isocyanides. Chemical Communications, (29), 3034-3036. [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3585-3620. [Link]

-

Singh, R. K., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2623(1), 020002. [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Zhang, L., et al. (2014). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 15(11), 20261-20275. [Link]

-

Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

-

Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. ResearchGate. [Link]

-

Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-trimethylsilyl oxazole. PrepChem.com. [Link]

-

ResearchGate. (n.d.). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. ResearchGate. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. ijpsonline.com [ijpsonline.com]

- 16. Oxazole - Wikipedia [en.wikipedia.org]

- 17. prepchem.com [prepchem.com]

- 18. researchgate.net [researchgate.net]

- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]

Spectroscopic Characterization of 2-(Pivaloyl)oxazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(pivaloyl)oxazole, a heterocyclic ketone of interest in synthetic and medicinal chemistry. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes predictive data based on established spectroscopic principles and analysis of structurally analogous compounds. We present a detailed exploration of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic features of 2-(pivaloyl)oxazole. Each section includes a theoretical framework, predicted spectral data with detailed interpretation, and validated experimental protocols for data acquisition. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of novel oxazole derivatives.

Introduction: The Significance of 2-(Pivaloyl)oxazole

Oxazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The introduction of a pivaloyl group at the 2-position of the oxazole ring introduces a sterically bulky tert-butyl moiety, which can significantly influence the molecule's conformational preferences, metabolic stability, and biological activity. Accurate and unambiguous spectroscopic characterization is paramount for confirming the successful synthesis of 2-(pivaloyl)oxazole, assessing its purity, and elucidating its structure-activity relationships.

This guide provides a robust predictive framework for the spectroscopic signature of 2-(pivaloyl)oxazole, empowering researchers to confidently identify this compound and accelerate their research endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(pivaloyl)oxazole is anticipated to be relatively simple, exhibiting distinct signals for the oxazole ring protons and the protons of the pivaloyl group.

Table 1: Predicted ¹H NMR Data for 2-(Pivaloyl)oxazole (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Singlet | 1H | H-5 (Oxazole) | The C-5 proton of the oxazole ring is expected to be the most deshielded ring proton due to the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group at C-2.[2] |

| ~7.2 - 7.4 | Singlet | 1H | H-4 (Oxazole) | The C-4 proton is typically found at a slightly higher field compared to the C-5 proton in the oxazole ring.[2] |

| ~1.4 - 1.6 | Singlet | 9H | -C(CH₃)₃ (Pivaloyl) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons for coupling. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of 2-(pivaloyl)oxazole.

Table 2: Predicted ¹³C NMR Data for 2-(Pivaloyl)oxazole (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 195 | C=O (Pivaloyl) | The carbonyl carbon of the pivaloyl group is expected to resonate at a low field due to its sp² hybridization and the strong deshielding effect of the oxygen atom. |

| ~158 - 162 | C-2 (Oxazole) | The C-2 carbon, directly attached to the electron-withdrawing pivaloyl group and flanked by two heteroatoms, will be significantly deshielded. |

| ~140 - 145 | C-5 (Oxazole) | The C-5 carbon of the oxazole ring is typically found at a lower field than the C-4 carbon. |

| ~125 - 130 | C-4 (Oxazole) | The C-4 carbon of the oxazole ring generally appears in this region. |

| ~39 - 42 | -C (CH₃)₃ (Pivaloyl) | The quaternary carbon of the tert-butyl group. |

| ~27 - 29 | -C(CH₃ )₃ (Pivaloyl) | The three equivalent methyl carbons of the tert-butyl group will give a single signal. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-(pivaloyl)oxazole.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

2-(pivaloyl)oxazole sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2-(pivaloyl)oxazole sample in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, 2-(pivaloyl)oxazole is expected to show a distinct molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2-(Pivaloyl)oxazole

| m/z | Ion Structure | Fragmentation Pathway |

| 153 | [M]⁺˙ | Molecular Ion |

| 96 | [M - C₄H₉]⁺ | α-cleavage with loss of a tert-butyl radical. This is a very common and favorable fragmentation for pivaloyl groups. [1][3] |

| 69 | [C₃H₃NO]⁺˙ | Cleavage of the bond between the carbonyl carbon and the oxazole ring, resulting in the oxazole radical cation. |

| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. |

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of 2-(pivaloyl)oxazole.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source (e.g., GC-MS or direct insertion probe)

-

2-(pivaloyl)oxazole sample

-

Solvent for sample dissolution (if using GC-MS, e.g., dichloromethane)

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of 2-(pivaloyl)oxazole in a volatile solvent.

-

GC-MS Setup:

-

Set up the gas chromatograph with an appropriate column and temperature program to ensure separation and elution of the compound.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition: The eluted compound will be ionized in the EI source, and the resulting ions will be separated and detected by the mass analyzer.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of 2-(pivaloyl)oxazole to identify the molecular ion and major fragment ions.

Caption: Workflow for GC-MS data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-(pivaloyl)oxazole, the absorption bands will be characteristic of the conjugated system formed by the oxazole ring and the carbonyl group.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 2-(pivaloyl)oxazole in a non-polar solvent is expected to show absorptions corresponding to π → π* and n → π* transitions.

Table 5: Predicted UV-Vis Absorption Data for 2-(Pivaloyl)oxazole

| λ_max (nm) | Molar Absorptivity (ε) | Transition | Rationale |

| ~250 - 270 | High | π → π | This intense absorption is due to the electronic transition within the conjugated π-system of the 2-acyloxazole moiety. |

| ~310 - 330 | Low | n → π | This weaker absorption arises from the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of 2-(pivaloyl)oxazole.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., hexane or ethanol)

-

2-(pivaloyl)oxazole sample

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-(pivaloyl)oxazole of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbances in the optimal range (0.1 - 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline.

-

Sample Measurement: Record the absorption spectra for each of the diluted sample solutions.

-

Data Analysis: Identify the λ_max values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Sources

An In-Depth Technical Guide to the Chemical Properties of 2-Acyloxazole Compounds

Introduction

The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Among its derivatives, 2-acyloxazole compounds represent a unique and versatile class. Structurally, they are characterized by an oxazole ring substituted at the 2-position with an acyloxy group (R-C(=O)O-). This arrangement combines the aromaticity and coordination capabilities of the oxazole core with the reactive potential of an activated ester-like linkage.

This guide provides an in-depth exploration of the core chemical properties of 2-acyloxazole compounds. We will delve into their synthesis, spectroscopic identity, and characteristic reactions. The focus will be on the causality behind their reactivity, providing researchers, scientists, and drug development professionals with the foundational knowledge required to expertly manipulate and strategically deploy these compounds in their work.

I. Synthesis of 2-Acyloxazole Compounds

The primary and most direct route to 2-acyloxazole compounds is through the acylation of the corresponding 2-oxazolone (or its tautomeric form, 2-hydroxyoxazole). This transformation leverages the nucleophilicity of the oxygen atom in the oxazolone ring, which attacks an activated acylating agent.

General Synthetic Workflow

The synthesis can be visualized as a straightforward nucleophilic acyl substitution where the 2-oxazolone acts as the nucleophile.

Caption: General workflow for the synthesis of 2-acyloxazoles.

The choice of acylating agent and base is critical and depends on the stability of the starting materials and the desired product. Acyl chlorides and anhydrides are common, highly reactive acylating agents.[2] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Experimental Protocol: Synthesis of 2-Benzoyloxazole

This protocol describes a representative procedure for the synthesis of a 2-acyloxazole from a 2-oxazolone.

Materials:

-

2-Oxazolone (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 2-oxazolone and anhydrous DCM. Cool the resulting solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine dropwise to the stirred solution.

-

Addition of Acylating Agent: Add benzoyl chloride dropwise to the reaction mixture over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting 2-oxazolone is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-benzoyloxazole by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The identity and purity of the synthesized 2-benzoyloxazole must be confirmed through spectroscopic analysis (NMR, IR, MS) as detailed in the following section. The expected yield should be high, often exceeding 80%, depending on the specific substrates.

II. Spectroscopic Properties

Accurate characterization is paramount for confirming the successful synthesis of 2-acyloxazole compounds. NMR and IR spectroscopy are the primary tools for structural elucidation. While experimental data for every specific derivative is not always available, predictions based on structurally analogous compounds provide a reliable guide for what to expect.[3][4]

| Technique | Feature | Expected Range / Value | Assignment & Rationale |

| ¹H NMR | Oxazole C4-H | ~7.6 - 7.9 ppm | The proton at the C4 position is in an electron-deficient aromatic ring, leading to a downfield shift. |

| Oxazole C5-H | ~7.1 - 7.4 ppm | The proton at the C5 position is typically found slightly upfield compared to C4-H. | |

| Acyl Group Protons | Variable (e.g., ~8.1 ppm for ortho-protons of a benzoyl group) | The chemical shifts depend on the specific acyl group attached. Aromatic protons adjacent to the carbonyl are deshielded. | |

| ¹³C NMR | Acyl Carbonyl (C=O) | ~160 - 165 ppm | The carbonyl carbon of the ester-like group is characteristically deshielded. |

| Oxazole C2 | ~158 - 162 ppm | The C2 carbon, bonded to two electronegative heteroatoms (O and N), appears significantly downfield. | |

| Oxazole C5 | ~140 - 145 ppm | ||

| Oxazole C4 | ~115 - 120 ppm | ||

| IR Spectroscopy | C=O Stretch (Ester) | ~1750 - 1780 cm⁻¹ | This is a strong, characteristic absorption for the acyloxy carbonyl group. The higher frequency compared to a typical ester is due to the electron-withdrawing nature of the oxazole ring. |

| C=N Stretch (Oxazole) | ~1600 - 1650 cm⁻¹ | Corresponds to the imine functionality within the oxazole ring. | |

| C-O Stretch | ~1200 - 1300 cm⁻¹ | Represents the stretching vibrations of the C-O bonds in the acyloxy group and the oxazole ring. |

Table 1: Predicted Spectroscopic Data for a Generic 2-Acyloxazole Compound.

III. Chemical Reactivity of 2-Acyloxazoles

The chemical behavior of 2-acyloxazoles is dominated by two key features: the reactivity of the acyloxy group as an activated ester and the participation of the oxazole ring in cycloaddition reactions.

A. Hydrolysis and Nucleophilic Acyl Substitution

The 2-acyloxazole functionality is essentially an activated ester. The oxazole ring acts as a good leaving group, making the acyl carbon highly susceptible to nucleophilic attack. This reactivity is central to their application as acylating agents.

The most fundamental reaction of this type is hydrolysis, which cleaves the acyloxy bond to yield a carboxylic acid and 2-oxazolone.[5] This reaction can be catalyzed by both acid and base.[6]

Caption: Mechanism of acid-catalyzed hydrolysis of 2-acyloxazoles.

Causality: Under acidic conditions, protonation of the acyl carbonyl oxygen makes the carbonyl carbon more electrophilic, accelerating the nucleophilic attack by water.[7] Under basic conditions, the more potent nucleophile (hydroxide ion) attacks the carbonyl carbon directly. The stability of the resulting 2-oxazolone anion as a leaving group drives the reaction forward. This controlled lability is a key feature exploited in prodrug design, where the 2-acyloxazole can be engineered to hydrolyze under specific physiological conditions to release an active pharmaceutical ingredient.[8][9][10]

B. Cycloaddition Reactions

The oxazole ring can function as a diene component in [4+2] Diels-Alder cycloadditions, providing a powerful method for constructing complex, highly substituted pyridine and benzene derivatives.[11] In this reaction, the 2-acyloxazole reacts with a dienophile (an alkene or alkyne), typically one substituted with electron-withdrawing groups, to form a bicyclic intermediate.[12]

This initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction or rearrangement, leading to the expulsion of a small molecule and the formation of an aromatic ring. The 2-acyloxy substituent plays a crucial role in directing the outcome of these reactions.

Caption: The role of 2-acyloxazoles in Diels-Alder reactions.

Causality: The reaction is driven by the formation of a stable aromatic product. The choice of dienophile is critical; electron-deficient dienophiles accelerate the reaction by lowering the energy of the LUMO, leading to a smaller HOMO-LUMO gap between the diene (oxazole) and dienophile.[12] Lewis acid catalysis can also be employed to further activate the dienophile and enhance reaction rates and selectivity.[13][14]

C. Ring-Opening Reactions

Beyond hydrolysis and cycloaddition, the oxazole ring can undergo other modes of ring-opening, particularly under cationic or electrochemical conditions.[15][16][17] For instance, treatment with certain electrophiles can lead to S-alkylation followed by ring-opening, generating versatile synthons that can be used in subsequent transformations.[18] These reactions, while less common, highlight the latent reactivity of the oxazole core and provide alternative pathways for molecular diversification.

IV. Applications in Medicinal Chemistry and Drug Development

The unique chemical properties of 2-acyloxazoles make them valuable scaffolds and intermediates in drug discovery. Their utility stems directly from the reactivity profiles discussed above.

A. Prodrug Design

The most significant application of the 2-acyloxy moiety is in prodrug design. A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in vivo.[9][10] The 2-acyloxazole group can be attached to a drug containing a hydroxyl or carboxyl group. The resulting compound may have improved properties, such as increased lipophilicity for better membrane permeability or enhanced aqueous solubility.[8][9]

The key is the tunable hydrolytic stability of the 2-acyloxy bond. By modifying the electronic properties of the acyl group or the oxazole ring, chemists can control the rate of hydrolysis to ensure the active drug is released at the desired site and time.[8]

Caption: Logic diagram for 2-acyloxazole-based prodrugs.

B. Synthetic Intermediates

As demonstrated by their participation in Diels-Alder reactions, 2-acyloxazoles are powerful intermediates for the synthesis of complex heterocyclic systems. The ability to build a substituted pyridine ring from a relatively simple oxazole precursor is a highly valuable transformation in the synthesis of novel bioactive molecules. Many approved drugs and clinical candidates feature substituted pyridine or benzene cores, and the oxazole-based Diels-Alder reaction provides an atom-economical route to access this chemical space.[19]

Conclusion

2-Acyloxazole compounds are a class of molecules defined by a duality of function. They possess an activated ester-like group poised for nucleophilic substitution and a versatile heterocyclic core capable of engaging in powerful cycloaddition reactions. This combination of tunable hydrolytic lability and synthetic utility makes them exceptionally valuable tools for researchers in organic synthesis and drug development. A thorough understanding of the principles governing their synthesis, characterization, and reactivity is essential for harnessing their full potential, from designing next-generation prodrugs to constructing novel molecular architectures.

References

-

Synthesis of 2-oxazolines. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of 2-oxazolones. Organic Chemistry Portal. Available from: [Link]

- METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW.

-

Scheme 1: Synthesis of oxazolones (2-7). ResearchGate. Available from: [Link]

-

Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. ResearchGate. Available from: [Link]

- HYDROLYSIS.

-

Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC - NIH. Available from: [Link]

-

Diels–Alder reaction. Wikipedia. Available from: [Link]

-

Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand. PubMed. Available from: [Link]

-

Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. PubMed. Available from: [Link]

- Application of Pro-drugs - Medicinal Chemistry - Pharmacy 180.

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). Available from: [Link]

-

N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. ResearchGate. Available from: [Link]

-

Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. NIH. Available from: [Link]

-

Diels–Alder reactions and preference for diastereofacial selectivity. ResearchGate. Available from: [Link]

-

N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PubMed. Available from: [Link]

- Advancements of prodrug technologies for enhanced drug selectivity in pharmacotherapies.

-

Diels—Alder Reactions of 2-Oxazolidinone Dienes in Polar Solvents Using Catalysis or Non-Conventional Energy Sources. ResearchGate. Available from: [Link]

-

Acetal Hydrolysis Mechanism. Chemistry Steps. Available from: [Link]

-

Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone. PubMed. Available from: [Link]

- Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis.

-

The Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]

-

Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PMC - PubMed Central. Available from: [Link]

-

13.3: Cycloaddition Reactions. Chemistry LibreTexts. Available from: [Link]

- Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam.

-

On the acylation reactions of anisole using ??,??-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview. ResearchGate. Available from: [Link]

-

Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. PMC - NIH. Available from: [Link]

- NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives.

-

Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. PMC - NIH. Available from: [Link]

-

Electrochemical Oxidative Ring‐Opening Reactions of 2H‐Indazoles with Alcohols to Obtain Ortho‐alkoxycarbonylated Azobenzenes. ResearchGate. Available from: [Link]

-

Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available from: [Link]

-

Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. Available from: [Link]

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.

-

Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions. YouTube. Available from: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.viu.ca [web.viu.ca]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of the Trimethylacetyl Group on the Reactivity of the Oxazole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its reactivity is tunable through substitution, offering a versatile platform for the synthesis of complex molecular architectures. This in-depth technical guide focuses on the profound influence of the trimethylacetyl (pivaloyl) group on the reactivity of the oxazole ring. We will explore the electronic and steric effects of this bulky acyl substituent, providing a comprehensive analysis of its impact on electrophilic and nucleophilic substitution, cycloaddition reactions, and other characteristic transformations of the oxazole core. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel oxazole-containing compounds.

Introduction: The Oxazole Ring - A Duality of Reactivity

The oxazole ring is an aromatic heterocycle containing one oxygen and one nitrogen atom. Its electronic structure imparts a dualistic chemical nature. While possessing aromatic character, it is less aromatic than its sulfur-containing counterpart, thiazole, and significantly less so than benzene. This reduced aromaticity allows the oxazole ring to participate in reactions characteristic of both aromatic systems and conjugated dienes.

The reactivity of the unsubstituted oxazole ring can be summarized as follows:

-

Basicity: Oxazoles are weakly basic, with the conjugate acid having a pKa of approximately 0.8, making them significantly less basic than imidazoles (pKa ≈ 7).[1]

-

Electrophilic Aromatic Substitution: This typically occurs at the C5 position, but generally requires the presence of electron-donating groups to activate the ring.[1]

-

Nucleophilic Aromatic Substitution: This is favored at the C2 position, especially when a good leaving group is present.[1]

-

Deprotonation: The proton at the C2 position is the most acidic and can be removed by strong bases.[1]

-

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, a powerful tool for the synthesis of pyridines and furans.[1][2]

The introduction of a substituent, such as the trimethylacetyl group, can dramatically alter this reactivity landscape.

The Trimethylacetyl Group: A Sterically Demanding and Electron-Withdrawing Substituent

The trimethylacetyl group, also known as the pivaloyl group, is characterized by a carbonyl moiety attached to a bulky tert-butyl group. Its influence on the oxazole ring is twofold:

-

Electronic Effect: The carbonyl group is strongly electron-withdrawing via induction and resonance. This deactivates the oxazole ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the C2 position.

-

Steric Effect: The tert-butyl group imposes significant steric hindrance. This can influence the regioselectivity and stereoselectivity of reactions by directing the approach of reagents to less hindered positions.

The interplay of these electronic and steric factors governs the unique reactivity of trimethylacetyl-substituted oxazoles.

Synthesis of Trimethylacetyl-Substituted Oxazoles

The synthesis of oxazoles bearing a trimethylacetyl group can be achieved through several established methods for oxazole synthesis, with the choice of method often depending on the desired substitution pattern.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3][4][5] To synthesize a 2-trimethylacetyl-substituted oxazole, a modification of this approach or a different synthetic strategy would be necessary as the Van Leusen reaction typically installs a substituent at the 5-position.

A plausible synthetic route to a 2-trimethylacetyl oxazole could involve the reaction of a suitable precursor with a pivaloyl-containing building block.

Protocol: Hypothetical Synthesis of 2-(Trimethylacetyl)oxazole

This protocol is a generalized procedure based on established oxazole syntheses and would require optimization.

Step 1: Synthesis of Pivaloyl Cyanide (Trimethylacetyl Cyanide)

-

Reaction: Pivaloyl chloride is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalyst (e.g., a Lewis acid), or with an inorganic cyanide salt.

-

Rationale: This step generates the key electrophilic pivaloyl component.

Step 2: Reaction with a Suitable Oxazole Precursor

-

Reaction: Pivaloyl cyanide is reacted with a nucleophilic species that can form the oxazole ring. For instance, a protected α-amino ketone derivative could be employed.

-

Rationale: The nucleophilic attack of the amino group onto the pivaloyl cyanide, followed by intramolecular cyclization and dehydration, would lead to the formation of the 2-pivaloyloxazole.

Self-Validation:

-

Reaction Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Reactivity of the Trimethylacetyl-Substituted Oxazole Ring

The presence of the trimethylacetyl group at the C2 position profoundly influences the reactivity of the oxazole ring.

Electrophilic Attack

The electron-withdrawing nature of the pivaloyl group deactivates the oxazole ring towards electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to be significantly slower compared to unsubstituted or electron-rich oxazoles and would likely require harsh reaction conditions. The steric bulk of the tert-butyl group would further hinder the approach of electrophiles, potentially leading to low yields or no reaction.

Nucleophilic Attack

The C2 position of the oxazole ring is rendered highly electrophilic by the attached pivaloyl group. This makes it susceptible to nucleophilic attack.[6][7][8][9][10][11]

Mechanism of Nucleophilic Addition to the 2-Pivaloyloxazole:

Caption: Generalized mechanism of nucleophilic attack at the C2 position of a 2-acyloxazole.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to add to the C2 position, potentially leading to ring-opening of the oxazole. Softer nucleophiles may also react, and the outcome will depend on the reaction conditions and the nature of the nucleophile.

Diels-Alder Reaction

The electron-withdrawing trimethylacetyl group enhances the dienophilic character of the oxazole ring, favoring an "inverse-electron-demand" Diels-Alder reaction with electron-rich dienophiles.[12][13][14][15]

Workflow for a Diels-Alder Reaction of 2-Pivaloyloxazole:

Caption: General workflow for a Diels-Alder reaction involving a 2-acyloxazole.

The steric bulk of the trimethylacetyl group may influence the facial selectivity of the cycloaddition, favoring the approach of the dienophile from the less hindered face of the oxazole ring.

Spectroscopic Characterization

The structural elucidation of trimethylacetyl-substituted oxazoles relies on a combination of spectroscopic techniques.

| Spectroscopic Technique | Expected Observations for 2-(Trimethylacetyl)oxazole |

| ¹H NMR | Signals corresponding to the oxazole ring protons (typically in the aromatic region, δ 7-8.5 ppm). A singlet integrating to 9 protons for the tert-butyl group in the upfield region. |

| ¹³C NMR | Resonances for the oxazole ring carbons. A signal for the carbonyl carbon (typically δ > 180 ppm). Signals for the quaternary and methyl carbons of the tert-butyl group. |

| Infrared (IR) | A strong absorption band for the C=O stretch of the ketone (typically in the range of 1680-1720 cm⁻¹).[16] Bands associated with the C=N and C-O stretching of the oxazole ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the molecule. Fragmentation patterns may involve cleavage of the tert-butyl group or fragmentation of the oxazole ring.[17][18] |

Note: Specific chemical shifts and absorption frequencies will be influenced by the solvent and the presence of other substituents.

Conclusion and Future Perspectives

The trimethylacetyl group serves as a powerful modulator of oxazole reactivity. Its strong electron-withdrawing nature and significant steric bulk deactivate the ring towards electrophilic substitution while enhancing its susceptibility to nucleophilic attack at the C2 position and promoting its participation in inverse-electron-demand Diels-Alder reactions. Understanding these effects is crucial for the rational design and synthesis of novel oxazole-containing molecules with tailored properties for applications in drug discovery and materials science.

Future research in this area could focus on exploiting the unique reactivity of pivaloyl-substituted oxazoles in the development of novel synthetic methodologies and the construction of complex molecular architectures. The steric influence of the trimethylacetyl group could be further leveraged to control stereochemical outcomes in asymmetric synthesis.

References

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (URL not available)

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (URL not available)

-

Oxazole - Wikipedia. [Link]

-

Van Leusen reaction - Wikipedia. [Link]

-

Nucleophilic addition - Wikipedia. [Link]

-

Diels–Alder reaction - Wikipedia. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed. [Link]

-

Mechanism of van Leusen oxazole synthesis. - ResearchGate. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. [Link]

-

Proposed steric interactions for the observed 1,3-dipolar cycloaddition reaction regioselectivity - ResearchGate. [Link]

-

Diels-Alder reaction (video) - Khan Academy. [Link]

-

Why do Carbonyl Compounds Undergo Nucleophilic Addition? - BYJU'S. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC - NIH. [Link]

-

The Diels-Alder Reaction - Master Organic Chemistry. [Link]

-

4.6: Nucleophilic Addition Reactions - Chemistry LibreTexts. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

-

Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines | Request PDF - ResearchGate. [Link]

-

Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - MDPI. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. [Link]

-

Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. [Link]

-

Photolysis-Induced [3+2] Cycloaddition Enable a versatile Synthesis of Oxazoles. [Link]

-

19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes - Chemistry LibreTexts. [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - MDPI. [Link]

-

Nucleophilic Addition To Carbonyls - Master Organic Chemistry. [Link]

-

Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - MDPI. [Link]

-

Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. [Link]

-

IR, Raman and SERS spectra of 2-phenoxymethylbenzothiazole - PubMed. [Link]

-

Ethenol, homopolymer - the NIST WebBook. [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC - NIH. [Link]

Sources

- 1. 1,3-Oxazole synthesis [organic-chemistry.org]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Regioselective and sequential reactivity of activated 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Khan Academy [khanacademy.org]

- 16. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 17. article.sapub.org [article.sapub.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 2-(2,2,2-Trimethylacetyl)oxazole: A DFT-Based Approach

Foreword: Bridging Theory and Application

The 1,3-oxazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic and structural properties allow it to engage with biological targets through a variety of non-covalent interactions.[2] The molecule of interest, 2-(2,2,2-trimethylacetyl)oxazole (also known as 2-pivaloyloxazole), combines this privileged heterocycle with a sterically demanding trimethylacetyl group. Understanding the interplay between the electron-rich oxazole and the bulky, electron-withdrawing acyl substituent is critical for predicting its reactivity, stability, and potential as a drug candidate.

This guide provides researchers, scientists, and drug development professionals with an in-depth, practical framework for investigating the structural and electronic properties of this compound using quantum chemical calculations. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational protocol grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry.

The Theoretical & Methodological Framework

A successful computational study begins with the selection of an appropriate theoretical model. The choice of method and basis set is not arbitrary; it is a deliberate decision balancing computational cost with the desired accuracy for the system at hand.

The Power of Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal blend of accuracy and computational efficiency.[1] Unlike more computationally expensive ab-initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction.[3]

Chosen Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is one of the most widely used and extensively validated functionals for organic chemistry.[1][4][5] It incorporates aspects of both Hartree-Fock theory and density functional exchange and correlation, providing a reliable description of molecular geometries, vibrational frequencies, and electronic properties for a broad range of systems.

Describing the Electrons: The Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of the basis set directly impacts the accuracy of the calculation.

Chosen Basis Set: 6-311++G(d,p) This Pople-style basis set is a robust choice for this molecule for several specific reasons:

-

6-311G : This is a "triple-split valence" basis set, meaning it uses three functions to describe the valence electrons, affording them significant flexibility to change shape and size within the molecular environment.

-

++ : The double diffuse functions are crucial. The first + adds diffuse functions to heavy (non-hydrogen) atoms, while the second + adds them to hydrogen atoms. These functions are larger and more spread out, making them essential for accurately describing systems with lone pairs (like the oxygen and nitrogen in oxazole) and potential non-covalent interactions.[5]

-

(d,p) : These are polarization functions. The d functions on heavy atoms and p functions on hydrogen atoms allow the orbitals to change shape (polarize), which is critical for describing the directional nature of chemical bonds, especially in a conjugated system with heteroatoms.[5]

The Computational Workflow: A Validated Protocol

Every computational protocol must be a self-validating system. This workflow ensures that the final calculated properties correspond to a true, stable conformation of the molecule.

Caption: A standard workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step DFT Calculation

-

Structure Drawing & Initial 3D Conversion:

-

Draw the 2D structure of this compound using a molecular editor (e.g., GaussView, ChemDraw, Avogadro).

-

Convert the 2D sketch into an initial 3D structure using the editor's built-in model builder. This initial structure does not need to be perfect, as the optimization step will refine it.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

-

Software Input: Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Keywords/Settings: Specify the level of theory (B3LYP/6-311++G(d,p)) and the task (Opt for optimization). The software will iteratively adjust the bond lengths, angles, and dihedrals to minimize the molecule's total energy.

-

-

Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's vibrational spectrum (IR/Raman).

-

Protocol: Perform a frequency calculation (Freq) on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[1]

-

-

Property Calculation & Analysis:

-

Once the geometry is confirmed as a minimum, the output file from the optimization and frequency calculations can be analyzed to extract key electronic properties. This is often called a "single-point" calculation on the final geometry.

-

Analysis and Interpretation of Results

The output of these calculations provides a wealth of quantitative data. Here, we interpret the most critical parameters for understanding the chemical nature of this compound. (Note: The following data are illustrative examples consistent with expectations for this class of molecule).

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure. Key structural parameters, such as the planarity of the oxazole ring and the orientation of the bulky trimethylacetyl group, are determined.

Table 1: Illustrative Optimized Geometric Parameters

| Parameter | Description | Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| O1-C2 | Oxazole Ring | 1.365 |

| N3-C2 | Oxazole Ring | 1.310 |

| C4-C5 | Oxazole Ring | 1.350 |

| C2-C6 | Oxazole-Carbonyl Link | 1.485 |

| C6=O7 | Carbonyl C=O | 1.220 |

| Bond Angles | ||

| O1-C2-N3 | Oxazole Ring | 115.5 |

| C2-C6-C8 | Acyl Group | 118.0 |

| Dihedral Angle |

| N3-C2-C6=O7 | Oxazole-Carbonyl Torsion | ~10.5 |

Insight: The calculated dihedral angle between the oxazole ring and the carbonyl group indicates a near-planar arrangement, allowing for electronic conjugation. However, slight twisting may occur to alleviate steric strain from the bulky t-butyl group.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[1] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[1][4]

Table 2: Calculated Electronic Properties

| Property | Value (Hartree) | Value (eV) |

|---|---|---|

| E (HOMO) | -0.251 | -6.83 |

| E (LUMO) | -0.089 | -2.42 |

| Energy Gap (ΔE) | 0.162 | 4.41 |

| Dipole Moment | - | 3.15 Debye |

Insight: A HOMO-LUMO gap of 4.41 eV indicates a moderately stable molecule. The HOMO is likely localized over the electron-rich oxazole ring, while the LUMO is expected to be centered on the electron-withdrawing acyl group, particularly the C=O bond.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that reveals the charge distribution on the molecule's surface.[1] It identifies electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue).

Caption: Simplified MEP map of this compound.

Insight: The MEP analysis predicts that the most electron-rich, nucleophilic regions are the carbonyl oxygen (O7) and the nitrogen (N3) and oxygen (O1) of the oxazole ring. These sites are prone to interaction with electrophiles or hydrogen bond donors. Conversely, the carbonyl carbon (C6) is the most electron-poor, electrophilic site, making it susceptible to nucleophilic attack.

Relevance in Drug Development

The outputs of these quantum chemical calculations are not merely academic. They provide critical data for subsequent stages of computer-aided drug design:

-

Molecular Docking: The optimized 3D geometry and partial atomic charges derived from the MEP are essential inputs for accurately predicting how the molecule will bind to a target protein receptor.[1]

-

Pharmacophore Modeling: Understanding the location of key electronic features (like hydrogen bond acceptors at O1, N3, and O7) helps in designing new derivatives with improved binding affinity.

-

QSAR Studies: Calculated properties like the HOMO-LUMO gap and dipole moment can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably determine the molecule's stable geometry and probe its electronic landscape. The resulting data on frontier molecular orbitals and electrostatic potential provide invaluable, actionable insights into the molecule's reactivity, stability, and intermolecular interaction potential, directly informing rational drug design and development efforts.

References

- BenchChem. (2025). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.

- IRJEdT. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. International Research Journal of Engineering and Technology, 05(04).

- The Journal of Organic Chemistry. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. ACS Publications.

- Journal of Molecular Modelling. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modelling, 31(9), 253.

- Research Trends. (n.d.). Abstract.

- Labshake. (n.d.). This compound.

- Organic Letters. (2022). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. ACS Publications.

- Wikipedia. (n.d.). Oxazole.

- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Austin Publishing Group. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol.

- BLD Pharm. (n.d.). 898759-14-3|this compound.

Sources

Crystal Structure Analysis of 2-(pivaloyl)oxazole: A Technical Guide for Drug Development Professionals

Abstract

The precise knowledge of a molecule's three-dimensional structure is fundamental to modern drug discovery and development. It underpins structure-activity relationship (SAR) studies, guides lead optimization, and provides critical insights into a compound's physicochemical properties. This technical guide presents a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(pivaloyl)oxazole, a representative of the pharmacologically significant oxazole class of heterocycles. While a publicly available crystal structure for this specific molecule is not available as of this writing, this document serves as a detailed procedural and intellectual framework for its determination and analysis. We will explore the strategic imperatives for obtaining such a structure, detail the experimental and computational methodologies, and discuss the interpretation of the resulting structural data in the context of pharmaceutical research.

Introduction: The Strategic Value of Structural Elucidation

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-(pivaloyl)oxazole scaffold combines this privileged heterocycle with a bulky pivaloyl group, which can significantly influence its steric and electronic properties, and by extension, its interaction with biological targets.

Determining the crystal structure of 2-(pivaloyl)oxazole provides invaluable information:

-

Unambiguous Confirmation of Constitution and Configuration: It provides the definitive proof of the molecular structure.

-

Conformational Analysis: The solid-state conformation reveals the preferred spatial arrangement of the pivaloyl group relative to the oxazole ring, which is crucial for understanding receptor binding.

-

Intermolecular Interactions: Analysis of the crystal packing reveals the types of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) the molecule engages in, offering a model for its behavior in a biological milieu.[4]

-

Physicochemical Property Rationalization: Solid-state properties like melting point, solubility, and stability can be rationalized based on the crystal lattice's strength and packing efficiency.

This guide is structured to walk researchers through the entire process of a crystal structure determination, from initial considerations to the final analysis of the structural data.

Pre-Crystallization: Foundational Steps

Before embarking on a crystallization campaign, a thorough literature and database search is imperative. A primary resource for existing crystal structures is the Cambridge Structural Database (CSD), the world's largest repository of small-molecule organic and metal-organic crystal structures.[5][6] A search of the CSD for 2-(pivaloyl)oxazole would be the first step. Assuming the structure is not found, the next steps involve synthesis and purification of the compound to a high degree of purity (>99%), which is a prerequisite for growing high-quality single crystals.

The Art and Science of Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step in SC-XRD.[7] For a small organic molecule like 2-(pivaloyl)oxazole, several common techniques can be employed. The choice of solvent is critical and is often guided by the solubility of the compound.

Experimental Protocol: Slow Evaporation

-

Solvent Screening: Dissolve a small amount of purified 2-(pivaloyl)oxazole in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol) to find a solvent in which the compound is sparingly soluble.

-

Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a single large one.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab.

The rationale behind slow evaporation is to allow the solution to become supersaturated at a rate that favors the growth of a single, well-ordered crystal lattice rather than rapid precipitation of amorphous solid or polycrystalline material.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7][8] Modern diffractometers consist of an X-ray source, a goniometer for precise crystal orientation, and a detector.[8]

The fundamental principle of SC-XRD is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.[7][9]

Workflow for Data Collection

Caption: Workflow for single-crystal X-ray diffraction data collection and processing.

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by the detector.[10][11] Each spot on the images corresponds to a unique diffracted X-ray beam. The intensity and position of these spots contain the information needed to determine the crystal structure.

Structure Solution and Refinement

The collected diffraction data are processed to yield a list of reflection intensities. The next step is to solve the "phase problem," which arises because the diffraction experiment measures the intensities but not the phases of the scattered X-rays. For small molecules, direct methods are typically successful in determining an initial set of phases, which allows for the calculation of an initial electron density map.

This initial map is then used to build a molecular model, which is subsequently refined against the experimental data. Crystallographic refinement is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the observed and calculated structure factors.[12][13][14]

Key Refinement Parameters

-

R1: A measure of the agreement between the observed and calculated structure factor amplitudes. A lower R1 value indicates a better fit.

-

wR2: A weighted R-factor based on squared structure factor amplitudes.

-

Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.

Hypothetical Crystallographic Data for 2-(pivaloyl)oxazole

| Parameter | Hypothetical Value |

| Chemical formula | C8H11NO2 |

| Formula weight | 153.18 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 8.5, 10.2, 9.8 |

| α, β, γ (°) | 90, 105.5, 90 |

| Volume (ų) | 820.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.239 |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.120 |

| Goodness-of-fit (F²) | 1.05 |

Analysis and Interpretation of the Crystal Structure

With a refined crystal structure, the true scientific inquiry begins. The analysis would focus on several key aspects:

-

Bond Lengths and Angles: Comparison of the experimentally determined bond lengths and angles with standard values for similar fragments can reveal any unusual strain or electronic effects.

-